molecular formula C20H23N5O2 B6452680 1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548980-41-0

1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6452680
CAS No.: 2548980-41-0
M. Wt: 365.4 g/mol
InChI Key: NHZYNEWUVIHMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a heterocyclic compound characterized by a piperidine core substituted with a 5,6-dimethylpyrimidin-4-yl group and an imidazolidine-2,4-dione moiety bearing a phenyl substituent.

Properties

IUPAC Name

1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-15(2)21-13-22-19(14)23-10-8-16(9-11-23)24-12-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,13,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYNEWUVIHMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Table 1: Structural and Functional Group Comparison

Feature Target Compound Patent Compounds (EP 2023/39)
Core Structure Imidazolidine-2,4-dione Pyrido[1,2-a]pyrimidin-4-one
Piperidine Substitution 5,6-Dimethylpyrimidin-4-yl at position 1 Varied: (Dimethylamino)methyl, pyrrolidinylmethyl, piperidinylmethyl
Aromatic Substituent Phenyl at position 3 of imidazolidine-dione 4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl
Potential Targets Kinases, metabolic enzymes (hypothesized) Kinases (implied by pyrimidinone core)

Pharmacological and Physicochemical Differences

The 4,6-dimethylpyrazolo-pyrazine substituents in patent compounds may enhance lipophilicity, favoring blood-brain barrier penetration .

Target Selectivity: Pyrimidinone derivatives (patent compounds) are frequently associated with kinase inhibition (e.g., JAK2, ALK) due to their ATP-binding site compatibility. The target compound’s imidazolidine-dione moiety could shift selectivity toward metabolic enzymes (e.g., dipeptidyl peptidase-4) or ion channels.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of piperidine and imidazolidine-dione precursors, whereas patent compounds utilize pyrazolo-pyrazine intermediates fused to pyrido-pyrimidinone cores.

Research Findings and Hypothetical Activity

While direct comparative data are scarce, structural analysis suggests:

  • Patent Compounds: Demonstrated efficacy in kinase inhibition assays (IC₅₀ values in nanomolar ranges for specific kinases), as inferred from their structural similarity to clinical kinase inhibitors .
  • Target Compound : Hypothetical activity could involve modulation of purinergic or GABA receptors due to the imidazolidine-dione’s resemblance to allosteric modulators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.